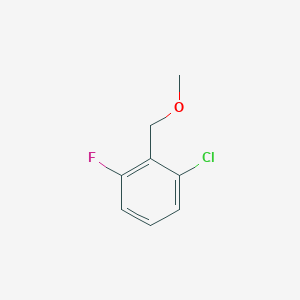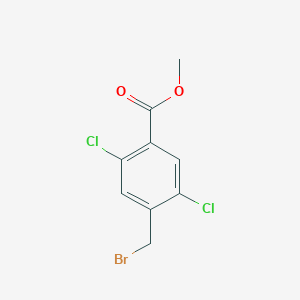
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride (CTC) is a chlorinated phenylthiophenylcarbonyl compound that has been studied for its potential applications in scientific research. It is a colorless, volatile, and flammable liquid with a boiling point of 81°C. CTC is used as a reagent in organic synthesis, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
科学的研究の応用
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been used as a reagent in organic synthesis, and has been studied for its potential applications in drug discovery and development. It has also been studied for its ability to bind to certain proteins, and has been used as a probe for studying protein-protein interactions.
作用機序
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has been studied for its ability to bind to certain proteins, and has been used as a probe for studying protein-protein interactions. It has been shown to bind to the cysteine residues of proteins, and to form a covalent bond. This covalent bond is believed to be responsible for the protein-protein interactions that 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride is capable of inducing.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has been studied for its potential biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cells, and to cause oxidative damage to proteins, lipids, and DNA. It has also been shown to induce apoptosis in cells, and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has several advantages for use in scientific research. It is a relatively inexpensive reagent, and is easy to obtain and store. It is also relatively stable, and has a low boiling point, making it easy to use in laboratory experiments. The main limitation of 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride is its potential toxicity, as it has been shown to cause oxidative damage and induce apoptosis in cells.
将来の方向性
The potential applications of 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride in scientific research are still being explored. Future research could focus on further exploring its ability to induce protein-protein interactions, and its potential use in drug discovery and development. Additionally, further research could be conducted to investigate its potential toxicity, and to develop strategies to reduce its toxicity. Additional research could also be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology.
合成法
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride can be synthesized through a reaction between 4-chlorophenol and trifluoromethylthiophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as acetonitrile, at a temperature of around 80°C. The reaction yields 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride in a yield of around 70-80%.
特性
IUPAC Name |
4-(4-chlorophenyl)-5-(trifluoromethyl)thiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3OS/c13-7-3-1-6(2-4-7)8-5-9(11(14)18)19-10(8)12(15,16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPRQIGXFKQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C2)C(=O)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)












